

# Protocol for Assessing Ternary Complex Formation with CCT367766

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## Compound of Interest

Compound Name: CCT367766

Cat. No.: B606558

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## Application Notes

**CCT367766** is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the target protein, pirin, by facilitating the formation of a ternary complex between pirin and the E3 ubiquitin ligase component, Cereblon (CRBN)[1]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of pirin. The assessment of this ternary complex formation is crucial for understanding the mechanism of action of **CCT367766** and for the development of similar protein degraders.

This document provides detailed protocols for key experiments to assess the formation and cellular consequences of the **CCT367766**-pirin-CRBN ternary complex. These include Cellular Thermal Shift Assay (CETSA) for target engagement, Immunoprecipitation-Mass Spectrometry (IP-MS) for identifying the components of the protein complex, and Proximity Ligation Assay (PLA) for in situ visualization of the ternary complex.

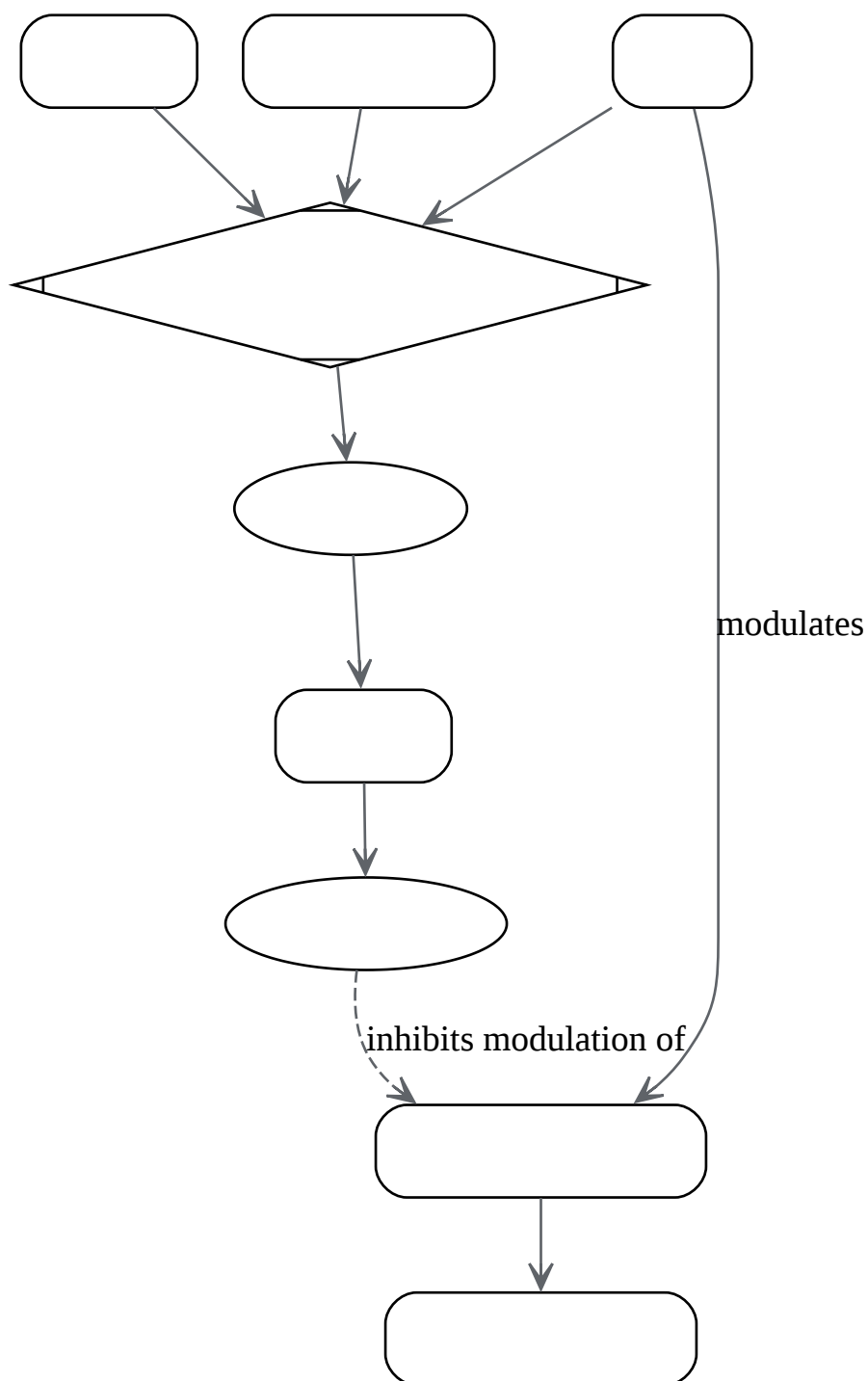
## Quantitative Data Summary

The following table summarizes the binding affinities and cellular potency of **CCT367766** in forming the ternary complex and inducing pirin degradation.

Parameter	Value	Description
Pirin Binding (Kd)	55 nM	Dissociation constant for CCT367766 binding to recombinant pirin[1].
CRBN Binding (Kd)	120 nM	Dissociation constant for CCT367766 binding to recombinant CRBN[1].
CRBN-DDB1 Complex (IC50)	490 nM	Half-maximal inhibitory concentration for CCT367766 binding to the CRBN-DDB1 complex[1].
Pirin Degradation	Concentration-dependent	CCT367766 demonstrates concentration-dependent depletion of pirin protein in SK-OV-3 human ovarian cancer cells after a 2-hour exposure[1].

## Signaling Pathway

Pirin has been identified as a transcriptional co-regulator involved in the NF- $\kappa$ B signaling pathway. By inducing the degradation of pirin, **CCT367766** can modulate the activity of this pathway.



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Caption: **CCT367766**-mediated pirin degradation pathway.

## Experimental Protocols

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify drug binding to its intracellular target by measuring changes in the thermal stability of the target protein.

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

- Cell Culture and Treatment:
  - Culture SK-OV-3 cells to 80-90% confluency.
  - Treat cells with varying concentrations of **CCT367766** or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
- Heating:
  - Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a PCR thermocycler.
- Cell Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Analysis:
  - Carefully collect the supernatant containing the soluble protein fraction.

- Analyze the levels of soluble pirin in each sample by Western Blotting using a specific anti-pirin antibody.
- Increased thermal stability of pirin in **CCT367766**-treated cells compared to the vehicle control indicates target engagement.

## Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to isolate the **CCT367766**-induced protein complex and identify its components, confirming the formation of the pirin-CRBN ternary complex.

Workflow:

Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.

Protocol:

- Cell Treatment and Lysis:
  - Treat SK-OV-3 cells with **CCT367766** or vehicle control.
  - Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation.
- Immunoprecipitation:
  - Incubate the cell lysate with an antibody specific for either pirin or CRBN overnight at 4°C with gentle rotation.
  - Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
  - Wash the beads several times with lysis buffer to remove non-specific binders.
- Elution and Sample Preparation:
  - Elute the bound proteins from the beads using an appropriate elution buffer.

- Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
- Mass Spectrometry Analysis:
  - Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Identify and quantify the proteins in the complex using a proteomics data analysis software.
  - An enrichment of CRBN in the pirin immunoprecipitate (and vice versa) from **CCT367766**-treated cells compared to the control will confirm the formation of the ternary complex.

## Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization and quantification of protein-protein interactions within fixed cells, providing direct evidence of the ternary complex formation in a cellular context.

Workflow:

Caption: Proximity Ligation Assay (PLA) workflow.

Protocol:

- Cell Preparation:
  - Seed SK-OV-3 cells on coverslips and treat with **CCT367766** or vehicle control.
  - Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a blocking solution.
- Antibody Incubation:
  - Incubate the cells with a pair of primary antibodies raised in different species that recognize pirin and CRBN, respectively.
- PLA Probe Incubation:

- Incubate with PLA probes, which are secondary antibodies conjugated to specific DNA oligonucleotides that will bind to the primary antibodies.
- Ligation and Amplification:
  - If the two proteins are in close proximity (typically <40 nm), the DNA oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
  - Amplify this DNA circle via rolling circle amplification, incorporating fluorescently labeled nucleotides.
- Visualization and Analysis:
  - Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
  - Visualize the fluorescent PLA signals as distinct puncta using a fluorescence microscope.
  - Quantify the number of PLA signals per cell. An increase in the number of signals in **CCT367766**-treated cells compared to the control indicates the formation of the pirin-CRBN ternary complex.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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